6-甲氧基吡啶甲酸肼

描述

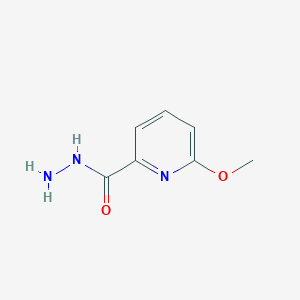

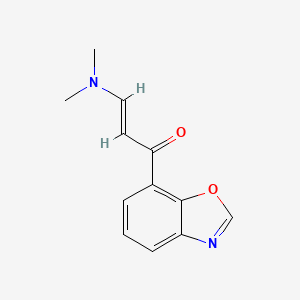

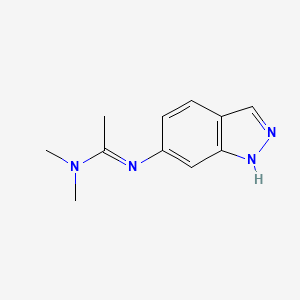

6-Methoxypicolinohydrazide, also known as 6-MPH, is a hydrazide compound. It has a molecular formula of C7H9N3O2 and a molecular weight of 167.16500 . It has gained attention in various fields of research and industry.

Synthesis Analysis

The synthesis of 6-Methoxypicolinohydrazide involves a reaction that was stirred at 23 °C for 16 h . More details about the synthesis process can be found in the literature .

Molecular Structure Analysis

The molecular structure of 6-Methoxypicolinohydrazide is represented by the formula C7H9N3O2 . The exact mass is 167.06900 .

Chemical Reactions Analysis

The chemical reactions involving 6-Methoxypicolinohydrazide are complex and require further study . The reaction was stirred at 23 °C for 16 h .

Physical And Chemical Properties Analysis

6-Methoxypicolinohydrazide has a density of 1.245g/cm3 and a melting point of 155-156ºC . It has a PSA of 77.24000 and a LogP of 0.78490 . The index of refraction is 1.562 .

科学研究应用

癌症研究中的微管蛋白聚合抑制

6-甲氧基吡啶甲酸肼衍生物,例如 3-((6-甲氧基-1,4-二氢茚并[1,2-c]吡唑-3-基)氨基)苯甲酸甲酯,已显示出作为微管蛋白聚合抑制剂的潜力。这种抑制活性有助于其对人类癌细胞的抗增殖作用,使其成为癌症研究中关注的主题 (Minegishi 等,2015)。

抗菌和抗疟疾活性

研究报告了 6-甲氧基吡啶甲酸肼相关化合物在抗菌和抗疟疾活性方面的有效性。例如,由 6-甲氧基喹啉-8-胺合成的化合物对引起疟疾的寄生虫恶性疟原虫表现出显着的活性,并显示出显着的选择性 (Hochegger 等,2021)。

神经发生和药理学特征

与 6-甲氧基吡啶甲酸肼在结构上相关的 6-甲氧基-1,2,3,4-四氢-β-咔啉已被研究其在神经发生中的潜力。发现它可以在体外刺激早期神经发生和神经元成熟,大概通过血清素能和褪黑激素能刺激 (de la Fuente Revenga 等,2015)。

癌症治疗中的微管蛋白聚合

对与 6-甲氧基吡啶甲酸肼相关的甲氧基取代化合物的进一步研究揭示了它们在抑制微管蛋白聚合中的作用。这些发现对于细胞抑制剂而言意义重大,因为此类化合物可以破坏微管装配,从而抑制癌细胞生长 (Gastpar 等,1998)。

抗 HIV 活性

已经设计了源自 6-甲氧基-3,4-二氢喹啉-1(2H)-基的化合物,并显示出抑制 HIV-1 RT 的活性,表明在抗 HIV 疗法中的潜在应用。其中一些化合物表现出显着的抗 HIV 活性,具有良好的安全性指数 (Chander 等,2016)。

安全和危害

属性

IUPAC Name |

6-methoxypyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZSCQXNOIDMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640064 | |

| Record name | 6-Methoxypyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxypicolinohydrazide | |

CAS RN |

855784-42-8 | |

| Record name | 6-Methoxypyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)

![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)